- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,

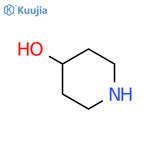

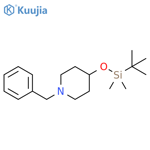

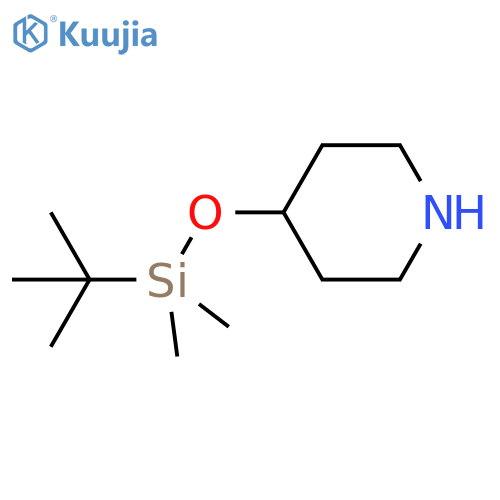

Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

97231-91-9 structure

상품 이름:4-(tert-Butyldimethylsilyloxy)piperidine

CAS 번호:97231-91-9

MF:C11H25NOSi

메가와트:215.407804250717

MDL:MFCD11847779

CID:751127

PubChem ID:11481328

4-(tert-Butyldimethylsilyloxy)piperidine 화학적 및 물리적 성질

이름 및 식별자

-

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 4-(t-butyldimethylsilyloxy)piperidine

- 4-(tert-butyldimethylsilyloxy)piperidine

- tert-butyl-dimethyl-piperidin-4-yloxysilane

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)

- 4-(tert-Butyldimethylsilyloxy)piperidine

-

- MDL: MFCD11847779

- 인치: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3

- InChIKey: GCPNPVFWMHBPNS-UHFFFAOYSA-N

- 미소: O([Si](C(C)(C)C)(C)C)C1CCNCC1

계산된 속성

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 3

4-(tert-Butyldimethylsilyloxy)piperidine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB402757-250mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€477.40 | 2025-02-13 | |

| abcr | AB402757-250 mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€470.60 | 2023-04-25 | |

| abcr | AB402757-1g |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 1g |

€1110.80 | 2025-02-13 | |

| Enamine | EN300-250683-10g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 10g |

$2224.0 | 2023-09-15 | |

| A2B Chem LLC | AI65425-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 98% | 1g |

$423.00 | 2024-07-18 | |

| Enamine | EN300-250683-1g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 1g |

$626.0 | 2023-09-15 | |

| Aaron | AR00IKM5-500mg |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 500mg |

$696.00 | 2024-07-18 | |

| Aaron | AR00IKM5-5g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 5g |

$2170.00 | 2024-07-18 | |

| Ambeed | A986449-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 95% | 1g |

$650.0 | 2024-04-16 | |

| Aaron | AR00IKM5-10g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 10g |

$3083.00 | 2024-07-18 |

4-(tert-Butyldimethylsilyloxy)piperidine 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

참조

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt

참조

- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,

합성 방법 4

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

참조

- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169

합성 방법 5

반응 조건

1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt

참조

- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt

참조

- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt

참조

- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

합성 방법 8

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C

참조

- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt

참조

- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt

참조

- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

참조

- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

참조

- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

참조

- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C

참조

- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115

합성 방법 16

반응 조건

1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt

참조

- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

참조

- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt

참조

- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester

- Piperidin-4-ol

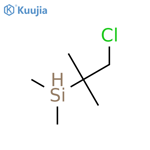

- tert-butyl(chloro)dimethylsilane

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-

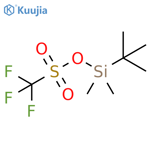

- t-Butyldimethylsilyl Trifluoromethanesulfonate

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

4-(tert-Butyldimethylsilyloxy)piperidine 관련 문헌

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) 관련 제품

- 270568-72-4(Z-p-Phenyl-L-phenylalanine)

- 1694905-39-9(3-(4-bromo-2-nitrophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid)

- 71883-63-1(12b-Hydroxyisocholic Acid Methyl Ester)

- 2680700-20-1(benzyl N-3-(2,6-dimethylphenoxy)-2-hydroxypropylcarbamate)

- 2320820-19-5(4,5-dimethyl-6-{1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy}pyrimidine)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 405878-89-9(2,5-Dioxopyrrolidin-1-YL 3,3,3-trifluoropropanoate)

- 2172075-46-4(4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole)

- 897473-11-9(6-bromo-2-4-(4-ethoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)

- 140456-02-6(1,3-Propanediamine, N-(3-chloropropyl)-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

순결:99%

재다:1g

가격 ($):585.0